molecular formula C28H26N2O3 B11157672 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one

Cat. No.: B11157672
M. Wt: 438.5 g/mol
InChI Key: PSPOYSSNZVUZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one is a complex organic compound with the molecular formula C28H26N2O3. This compound is notable for its unique structure, which includes a benzylpiperazine moiety and an isochromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The benzylpiperazine and isochromenone moieties can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isochromenone compounds.

Scientific Research Applications

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzylpiperazine moiety may play a role in binding to receptors or enzymes, while the isochromenone core could be involved in redox reactions or other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one is unique due to its combination of the benzylpiperazine and isochromenone moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

3-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]isochromen-1-one

InChI

InChI=1S/C28H26N2O3/c31-27(30-16-14-29(15-17-30)20-21-8-2-1-3-9-21)25-12-6-4-10-22(25)18-24-19-23-11-5-7-13-26(23)28(32)33-24/h1-13,19H,14-18,20H2

InChI Key

PSPOYSSNZVUZFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3CC4=CC5=CC=CC=C5C(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.